(E)-N'-(3,5-Dibromo-2,4-dihydroxybenzylidene)-2-(m-tolylamino)acetohydrazide

Catalog No.
S8068261
CAS No.
M.F
C16H15Br2N3O3
M. Wt
457.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-N'-(3,5-Dibromo-2,4-dihydroxybenzylidene)-2-(m...

Product Name

(E)-N'-(3,5-Dibromo-2,4-dihydroxybenzylidene)-2-(m-tolylamino)acetohydrazide

IUPAC Name

N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-2-(3-methylanilino)acetamide

Molecular Formula

C16H15Br2N3O3

Molecular Weight

457.12 g/mol

InChI

InChI=1S/C16H15Br2N3O3/c1-9-3-2-4-11(5-9)19-8-13(22)21-20-7-10-6-12(17)16(24)14(18)15(10)23/h2-7,19,23-24H,8H2,1H3,(H,21,22)/b20-7+

InChI Key

MVMMUALTIFMQMK-IFRROFPPSA-N

SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC(=C(C(=C2O)Br)O)Br

(E)-N'-(3,5-Dibromo-2,4-dihydroxybenzylidene)-2-(m-tolylamino)acetohydrazide is a complex organic compound notable for its structural features, including a dibromo-substituted aromatic ring and hydrazide functional group. The compound's molecular formula is C16H16Br2N4O3, and it presents significant potential in medicinal chemistry due to its unique structural characteristics that may influence its biological activity.

Typical of hydrazides and substituted aromatic compounds. Notable reactions include:

  • Condensation Reactions: The formation of the hydrazone linkage can occur through the reaction of the hydrazide with an aldehyde or ketone.
  • Nucleophilic Substitution: The bromine atoms on the aromatic ring can be replaced by nucleophiles, leading to derivatives with varied biological properties.
  • Reduction Reactions: The compound may be susceptible to reduction, particularly at the carbonyl or nitro groups if present.

These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.

Preliminary studies suggest that (E)-N'-(3,5-Dibromo-2,4-dihydroxybenzylidene)-2-(m-tolylamino)acetohydrazide exhibits notable biological activities. Its structure suggests potential antioxidant and antimicrobial properties, likely due to the presence of hydroxyl groups that can scavenge free radicals. Furthermore, the dibromo substitution may enhance its interaction with biological targets.

Prediction of

The synthesis of (E)-N'-(3,5-Dibromo-2,4-dihydroxybenzylidene)-2-(m-tolylamino)acetohydrazide typically involves:

  • Formation of the Hydrazone: Reacting 3,5-dibromo-2,4-dihydroxybenzaldehyde with 2-(m-tolylamino)acetohydrazide under acidic conditions.
  • Purification: The product is purified through recrystallization or chromatography to obtain a high-purity compound.
  • Characterization: Techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity.

The unique structure of (E)-N'-(3,5-Dibromo-2,4-dihydroxybenzylidene)-2-(m-tolylamino)acetohydrazide suggests several applications:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting oxidative stress-related diseases.
  • Antimicrobial Agents: Due to potential antibacterial properties, it could serve as a basis for new antibiotics.
  • Research Tool: Its ability to interact with specific biological targets makes it useful in biochemical studies.

Interaction studies are crucial for understanding how (E)-N'-(3,5-Dibromo-2,4-dihydroxybenzylidene)-2-(m-tolylamino)acetohydrazide interacts with various biomolecules. Techniques such as:

  • Molecular Docking: To predict how well the compound binds to target proteins.
  • In Vitro Assays: To evaluate its efficacy against cancer cell lines or bacterial strains.
  • Structure-Activity Relationship Studies: To correlate structural modifications with changes in biological activity.

These studies help elucidate the mechanism of action and therapeutic potential of the compound.

Several compounds share structural similarities with (E)-N'-(3,5-Dibromo-2,4-dihydroxybenzylidene)-2-(m-tolylamino)acetohydrazide:

Compound NameStructure FeaturesBiological Activity
3,5-Dibromo-4-hydroxybenzaldehydeDibromo-substituted aromatic ringAntioxidant
2-AminobenzaldehydeAmino group on aromatic ringAntimicrobial
m-ToluidineMethyl-substituted anilinePrecursor in dye synthesis

Uniqueness

The uniqueness of (E)-N'-(3,5-Dibromo-2,4-dihydroxybenzylidene)-2-(m-tolylamino)acetohydrazide lies in its combination of dibromo substitution and hydrazone linkage, which may confer distinct reactivity and biological interactions compared to similar compounds. This specific arrangement may enhance its potential as a therapeutic agent by improving selectivity and reducing side effects.

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

456.94597 g/mol

Monoisotopic Mass

454.94802 g/mol

Heavy Atom Count

24

Dates

Last modified: 01-05-2024

Explore Compound Types